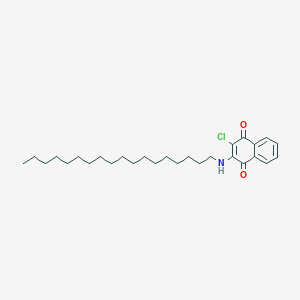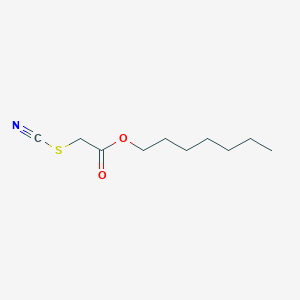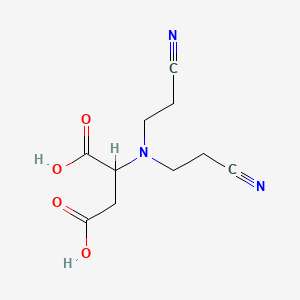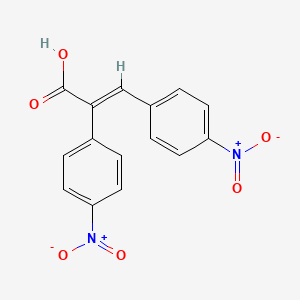
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a nicotinonitrile moiety, and two phenyl groups attached at positions 4 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which is a multi-component reaction, can be employed to synthesize this compound. This reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as lactic acid under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also emphasized to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the nitrile and carbonyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the nitrile group, using reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or proteases, which are involved in cell signaling and regulation. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar tetrahydropyridine ring structure but differ in the attached functional groups.
1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar tetrahydropyridine ring fused with an isoquinoline moiety.
2-Oxo-1,2,3,4-tetrahydroquinolines: These compounds also feature a tetrahydropyridine ring but are fused with a quinoline moiety
Uniqueness
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is unique due to the presence of both the nicotinonitrile and phenyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
5336-28-7 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21) |
Clave InChI |
ZYDHIVUWAYWSKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
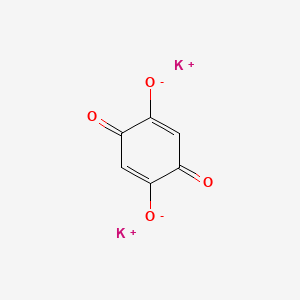
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)

